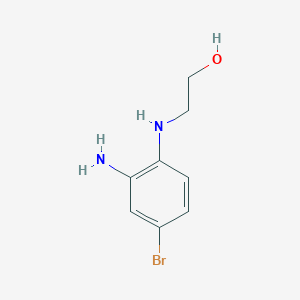
2-((2-Amino-4-bromofenil)amino)etanol
Descripción general
Descripción
“2-((2-Amino-4-bromophenyl)amino)ethanol” is a chemical compound with the molecular formula C8H11BrN2O . It is also known as “®-2-Amino-2-(4-bromophenyl)ethanol hydrochloride” and has a molecular weight of 252.54 . The compound is a solid under normal conditions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized, and their molecular structures were confirmed by physicochemical and spectral characteristics . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
Molecular Structure Analysis
The molecular structure of “2-((2-Amino-4-bromophenyl)amino)ethanol” can be represented by the InChI code: 1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 .
Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 75-78°C and a boiling point of 271-272°C . It is partially soluble in water and soluble in organic solvents such as ether and alcohol .
Aplicaciones Científicas De Investigación
Síntesis orgánica
“2-((2-Amino-4-bromofenil)amino)etanol” desempeña un papel fundamental en la síntesis orgánica, particularmente en reacciones multicomponentes (MCR). Estas reacciones son cruciales para la construcción de moléculas complejas a partir de otras más simples mediante la formación de enlaces carbono-carbono y carbono-heteroátomo en una sola operación . El grupo amino del compuesto puede actuar como nucleófilo, abriendo caminos a diversos derivados a través de reacciones con compuestos carbonílicos, aldehídos e isocianatos.
Catálisis
En el campo de la catálisis, este compuesto puede utilizarse para desarrollar catalizadores funcionalizados con aminas. Estos catalizadores se han empleado en la síntesis de derivados de pirano bioactivos, mostrando atributos como tolerancia a una amplia gama de grupos funcionales, durabilidad y reciclabilidad . Estos catalizadores son particularmente valiosos en la química verde debido a su reutilización y menor impacto ambiental.
Farmacología
En la investigación farmacológica, “this compound” puede servir como precursor para la síntesis de compuestos con posibles aplicaciones terapéuticas. Su estructura permite la introducción de diversos farmacóforos, lo que puede conducir al desarrollo de nuevos fármacos con diversas actividades biológicas .
Ciencia de materiales
Las funcionalidades de bromo y amina de “this compound” lo convierten en un candidato adecuado para modificar las propiedades superficiales de los materiales. Puede utilizarse para funcionalizar nanopartículas u otros sustratos, mejorando así su interacción con sistemas biológicos o alterando sus propiedades físicas .
Química analítica
En química analítica, se pueden sintetizar derivados de “this compound” para su uso como reactivos analíticos. Estos compuestos pueden diseñarse para reaccionar selectivamente con analitos específicos, lo que facilita su detección y cuantificación en mezclas complejas .
Ciencia ambiental
El potencial del compuesto para la síntesis verde lo convierte en un activo en la ciencia ambiental. Puede ser parte de reacciones sin disolventes, que son más respetuosas con el medio ambiente y se alinean con los principios de la química sostenible . Este enfoque minimiza el uso de disolventes peligrosos y reduce la generación de residuos, contribuyendo a procesos de producción más limpios.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-amino-4-bromoanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-6-1-2-8(7(10)5-6)11-3-4-12/h1-2,5,11-12H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYSVNXTDDCMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
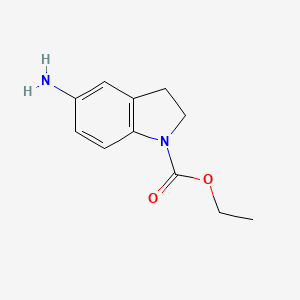

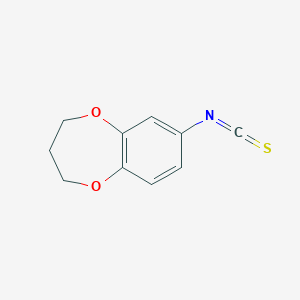
![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)
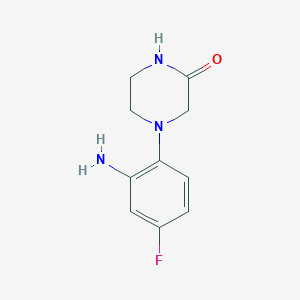
![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)
![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)
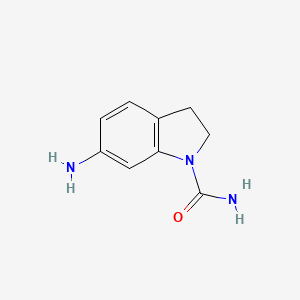
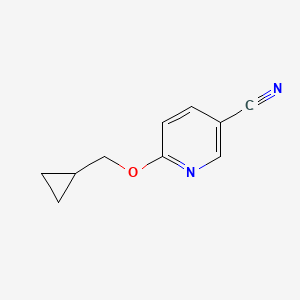


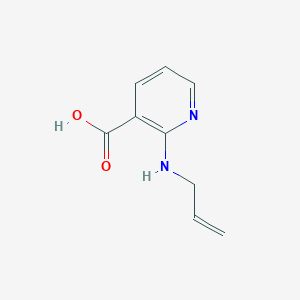
![1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1517563.png)

